

Application Notes and Protocols for Assessing Vaborbactam Stability in Solution

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Compound of Interest

Compound Name: **Vaborbactam**

Cat. No.: **B611620**

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Introduction

Vaborbactam is a cyclic boronic acid β -lactamase inhibitor that protects β -lactam antibiotics, such as meropenem, from degradation by certain serine β -lactamases.^{[1][2][3]} Ensuring the stability of **Vaborbactam** in solution is critical for its efficacy and safety in clinical applications. These application notes provide detailed protocols for assessing the stability of **Vaborbactam** in various solutions, including forced degradation studies and compatibility with intravenous fluids.

Quantitative Stability Data

The stability of **Vaborbactam** in solution is dependent on factors such as temperature, concentration, and the type of intravenous fluid and storage container. The following tables summarize the available quantitative data for **Vaborbactam** stability.

Table 1: Stability of **Vaborbactam** in 0.9% Sodium Chloride in Polyvinyl Chloride (PVC) Bags

Concentration (mg/mL)	Storage Temperature	Stability Duration ($\geq 90\%$ of initial concentration)
4	Room Temperature (~24°C)	12 hours
8	Room Temperature (~24°C)	12 hours
16	Room Temperature (~24°C)	12 hours
4	Refrigerated (~4°C)	120 hours
8	Refrigerated (~4°C)	120 hours
16	Refrigerated (~4°C)	120 hours

Source:[4][5]

Table 2: Stability of **Vaborbactam** in 0.9% Sodium Chloride in Elastomeric Pumps

Concentration (mg/mL)	Storage Temperature	Stability Duration ($\geq 90\%$ of initial concentration)
11.4	Room Temperature (~24°C)	12 hours
11.4	Refrigerated (~4°C)	120 hours

Source:[4][5]

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of **Vaborbactam**. These studies expose the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To evaluate the stability of **Vaborbactam** under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

Materials:

- **Vaborbactam** reference standard
- Hydrochloric acid (HCl), 0.1 N and 1 N
- Sodium hydroxide (NaOH), 0.1 N and 1 N
- Hydrogen peroxide (H₂O₂), 3% and 30%
- Methanol, HPLC grade
- Water, HPLC grade
- Phosphate buffer
- Volumetric flasks, pipettes, and other standard laboratory glassware
- pH meter
- Hot air oven
- Photostability chamber

Procedure:

- Preparation of Stock Solution: Accurately weigh and dissolve **Vaborbactam** reference standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[6]
- Acid Degradation:
 - To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
 - Keep the solution at room temperature or heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[7]
 - After the incubation period, neutralize the solution with an appropriate volume of 0.1 N NaOH.

- Dilute the solution to a suitable concentration for analysis.
- Alkaline Degradation:
 - To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
 - Keep the solution at room temperature or heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[\[7\]](#)
 - After the incubation period, neutralize the solution with an appropriate volume of 0.1 N HCl.
 - Dilute the solution to a suitable concentration for analysis.
- Oxidative Degradation:
 - To a known volume of the stock solution, add an equal volume of 3% H₂O₂.
 - Keep the solution at room temperature for a defined period (e.g., 24 hours).[\[7\]](#)
 - Dilute the solution to a suitable concentration for analysis.
- Thermal Degradation:
 - Place the solid **Vaborbactam** powder in a hot air oven at a high temperature (e.g., 105°C) for a defined period (e.g., 6 hours).[\[6\]](#)
 - Alternatively, expose a solution of **Vaborbactam** to dry heat.
 - After the exposure, allow the sample to cool to room temperature, dissolve (if solid), and dilute to a suitable concentration for analysis.
- Photolytic Degradation:
 - Expose a solution of **Vaborbactam** to UV light (e.g., in a photostability chamber) for a defined period (e.g., 7 days).[\[6\]](#)
 - Keep a control sample protected from light.

- After the exposure, dilute the solution to a suitable concentration for analysis.
- Analysis: Analyze all the stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC or UHPLC method (see Protocol 3.2).

Protocol for Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products.

Objective: To provide a High-Performance Liquid Chromatography (HPLC) method for the quantification of **Vaborbactam** and the detection of its degradation products.

Instrumentation and Conditions:

- HPLC System: A system with a pump, autosampler, column oven, and a UV or PDA detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][8]
- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 70:30 v/v).[4][9]
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: Ambient or controlled (e.g., 30°C).
- Detection Wavelength: 242 nm or 260 nm.[4][9]
- Injection Volume: 10-20 µL.

Procedure:

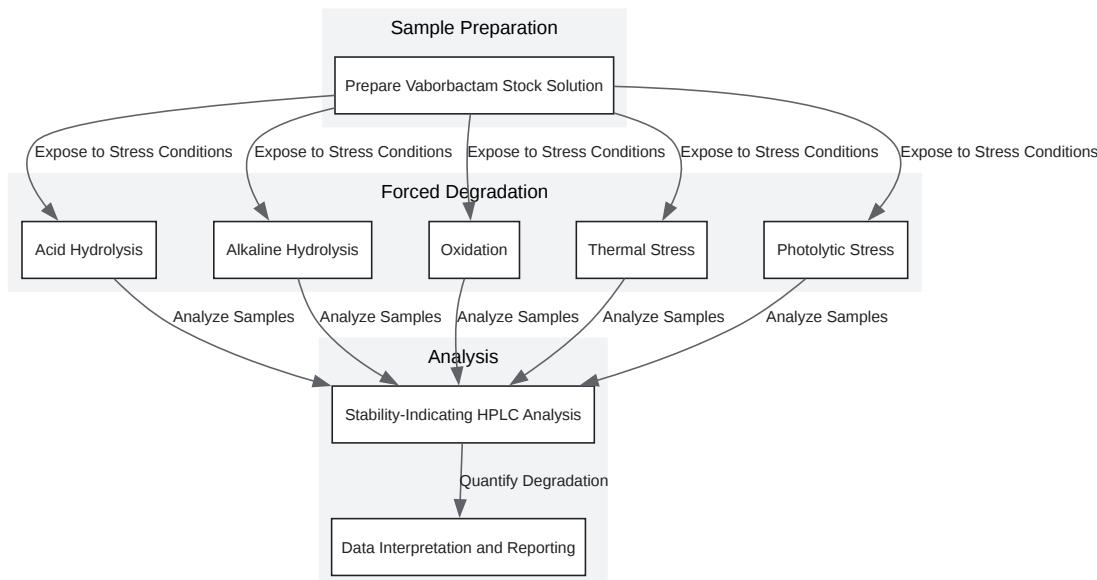
- Preparation of Standard Solutions: Prepare a series of standard solutions of **Vaborbactam** of known concentrations in the mobile phase.
- Preparation of Sample Solutions: Prepare the sample solutions from the forced degradation studies or other stability samples by diluting them to a concentration within the linear range of the standard curve.

- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standard solutions to generate a calibration curve.
 - Inject the sample solutions.
 - Record the chromatograms and integrate the peak areas.
- Data Analysis:
 - Calculate the concentration of **Vaborbactam** in the samples using the calibration curve.
 - Determine the percentage of degradation by comparing the peak area of **Vaborbactam** in the stressed samples to the control sample.
 - Evaluate the chromatograms for the presence of any new peaks, which may correspond to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the **Vaborbactam** peak.

Visualizations

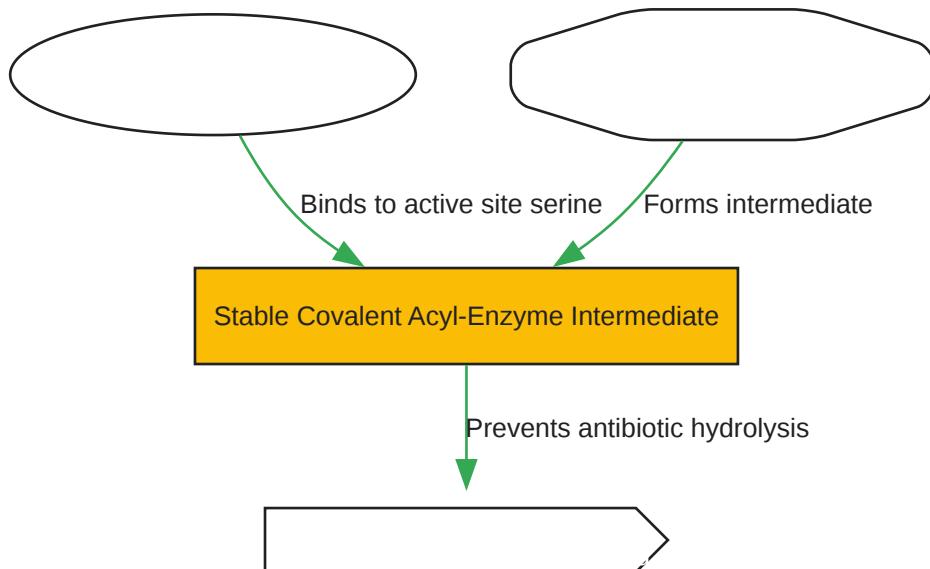
Experimental Workflow

Experimental Workflow for Vaborbactam Stability Assessment

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Caption: Workflow for **Vaborbactam** stability assessment.

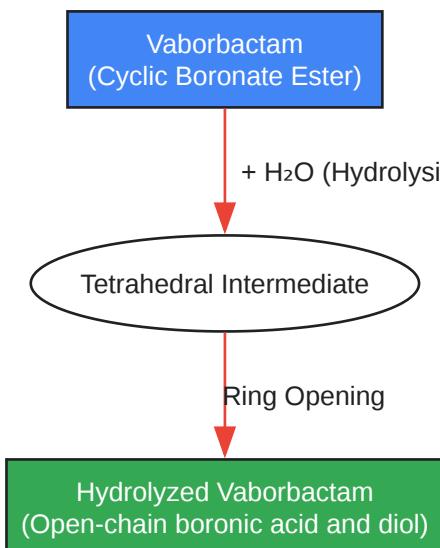
Mechanism of Action: β -Lactamase Inhibition

Mechanism of Vaborbactam Inhibition of Serine β -Lactamase[Click to download full resolution via product page](#)

Caption: **Vaborbactam**'s mechanism of β -lactamase inhibition.

Proposed Chemical Degradation Pathway

Proposed Hydrolytic Degradation Pathway of Vaborbactam

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Caption: Proposed hydrolytic degradation of **Vaborbactam**.

Physical Compatibility in Solution

Vaborbactam, in combination with meropenem, is administered intravenously. Co-administration with other drugs through the same intravenous line (Y-site) requires knowledge of physical compatibility to avoid precipitation or inactivation.

Table 3: Physical Compatibility of Meropenem/**Vaborbactam** (8 mg/mL each) with Selected Intravenous Drugs

Compatible Drugs (Examples)	Incompatible Drugs
Amikacin	Albumin
Gentamicin	Amiodarone
Tobramycin	Anidulafungin
Colistin	Calcium chloride
Fosfomycin	Caspofungin
Linezolid	Ceftaroline
Tedizolid	Ciprofloxacin
Tigecycline	Daptomycin
Vancomycin	Diphenhydramine
Dobutamine	
Isavuconazole	
Midazolam	
Nicardipine	
Ondansetron	
Phenytoin	

Source:[10][11]

Note: Compatibility can be concentration-dependent. Always consult the latest drug information and perform a visual inspection before co-administration.

Conclusion

The protocols and data presented provide a comprehensive framework for assessing the stability of **Vaborbactam** in solution. Adherence to these guidelines will ensure the generation of reliable and accurate stability data, which is essential for the development and clinical use of **Vaborbactam**-containing drug products. The stability of **Vaborbactam** is well-characterized

under refrigerated and room temperature conditions in common intravenous solutions, allowing for flexible administration in a clinical setting. Forced degradation studies are critical for understanding the intrinsic stability of the molecule and for the development of stability-indicating analytical methods.

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